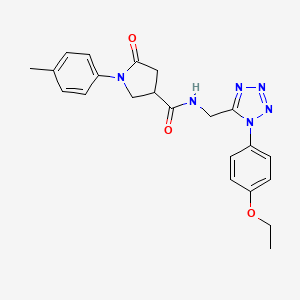

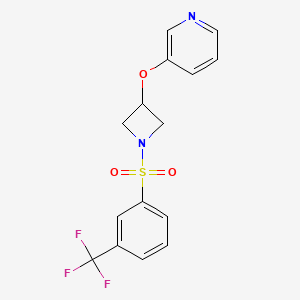

![molecular formula C13H21NO4 B2809355 (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 1009629-95-1](/img/structure/B2809355.png)

(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid” is a synthetic compound . It is also referred to as t-butyl ester.

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the hydroxyl group, followed by the formation of the azabicyclic ring system and the introduction of the tert-butyl ester group.Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .Chemical Reactions Analysis

This compound is a common reagent in organic chemistry and is used as a catalyst in a variety of reactions.Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc. for this compound can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of a Conformationally Rigid Analogue of 2-Aminoadipic Acid A new analogue of 2-amino-adipic acid with an 8-azabicyclo[3.2.1]octane skeleton was synthesized, demonstrating the flexibility of this structure in creating analogues of existing compounds (Kubyshkin et al., 2009).

Enantioselective Synthesis for CCR2 Antagonists The compound was used as an intermediate in synthesizing potent CCR2 antagonists, illustrating its utility in drug development (Campbell et al., 2009).

Molecular Scaffolds from Tartaric Acid and α‐Amino Acids Synthesis of a new N-Fmoc-protected dipeptide isoster, starting from tartaric acid, showed the compound's potential in creating diverse molecular scaffolds (Cini et al., 2002).

Chiral Cyclic Amino Acid Ester Synthesis The compound was synthesized as a chiral cyclic amino acid ester, highlighting its role in creating chiral structures for potential therapeutic use (Moriguchi et al., 2014).

Constrained Amino Acids and Pipecolic Acid Analogues

Synthesis of Constrained Proline Analogue The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, was achieved using simple, high-yielding transformations, showcasing the compound's role in amino acid analogues (Casabona et al., 2007).

Asymmetric Synthesis of Alpha, Gamma-diamino Acids The synthesis of two new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids was reported, indicating the utility of the compound in synthesizing structurally diverse amino acids (Caputo et al., 2006).

Practical Syntheses of Pipecolic Acid Analogues The compound facilitated the synthesis of various pipecolic acid analogues, illustrating its versatility in creating complex organic structures (Radchenko et al., 2009).

Peptidomimetic Synthesis and Molecular Structure Studies

Synthesis of Dipeptide Isosters The compound was used to synthesize dipeptide isosters, demonstrating its application in peptidomimetic synthesis (Mandal et al., 2005).

Molecular Structure Analysis of Azabicyclo[2.2.2]octane Derivatives A series of azabicyclo[2.2.2]octane derivatives was studied, providing insights into the molecular structure and potential applications of these compounds (Arias-Pérez et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,5R,6S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVUGRRGMKJDRF-LPEHRKFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

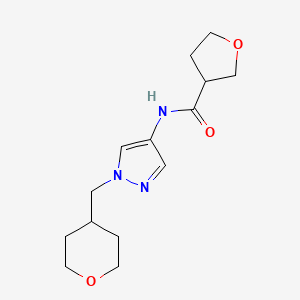

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2809272.png)

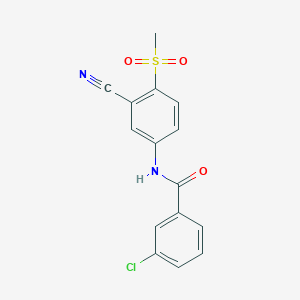

![3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2809280.png)

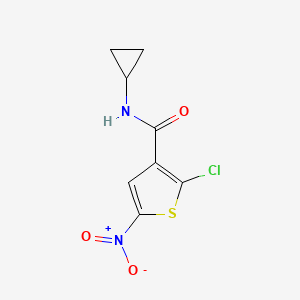

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)

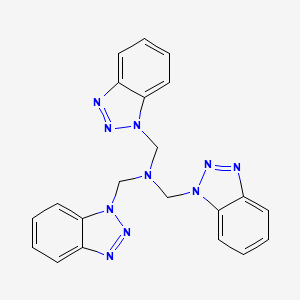

![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)

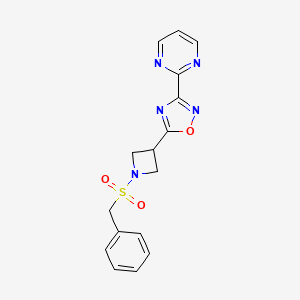

![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)